

# Spectroscopic Profile of 1-Benzofuran-3-carboxylic acid: A Technical Guide

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## Compound of Interest

Compound Name: 1-Benzofuran-3-carboxylic acid

Cat. No.: B1269828

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-Benzofuran-3-carboxylic acid**, a key heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and logical workflows.

## Chemical Structure and Properties

- IUPAC Name: **1-Benzofuran-3-carboxylic acid**
- Molecular Formula:  $C_9H_6O_3$
- Molecular Weight: 162.14 g/mol
- CAS Number: 26537-68-8

## Spectroscopic Data

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### 2.1.1. $^1H$ NMR Spectroscopy

While a specific experimental spectrum for **1-Benzofuran-3-carboxylic acid** is not readily available in the public domain, the expected chemical shifts ( $\delta$ ) in a solvent like DMSO- $d_6$  can be predicted based on the analysis of its structural analogs. The spectrum would feature

signals corresponding to the aromatic protons of the benzofuran ring system and the acidic proton of the carboxylic acid group.

Proton	Expected Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	8.5 - 8.7	s	-
H-4	7.9 - 8.1	d	~8.0
H-5	7.3 - 7.5	t	~7.5
H-6	7.2 - 7.4	t	~7.5
H-7	7.6 - 7.8	d	~8.0
-COOH	12.0 - 13.0	br s	-

#### 2.1.2. $^{13}\text{C}$ NMR Spectroscopy

Similar to the  $^1\text{H}$  NMR data, the precise experimental  $^{13}\text{C}$  NMR spectrum is not widely published. The anticipated chemical shifts are based on the analysis of related benzofuran structures and the known effects of the carboxylic acid substituent.

Carbon	Expected Chemical Shift (ppm)
C-2	145 - 148
C-3	115 - 118
C-3a	128 - 131
C-4	123 - 126
C-5	124 - 127
C-6	121 - 124
C-7	111 - 114
C-7a	154 - 157
-COOH	165 - 168

## Infrared (IR) Spectroscopy

The IR spectrum of **1-Benzofuran-3-carboxylic acid** will exhibit characteristic absorption bands corresponding to its key functional groups.

Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
O-H stretch (carboxylic acid)	2500-3300	Broad, Strong
C-H stretch (aromatic)	3000-3100	Medium
C=O stretch (carboxylic acid)	1680-1710	Strong
C=C stretch (aromatic)	1580-1620	Medium-Strong
C-O stretch (ether and acid)	1200-1300	Strong
O-H bend (out-of-plane)	920-950	Broad, Medium

## Mass Spectrometry (MS)

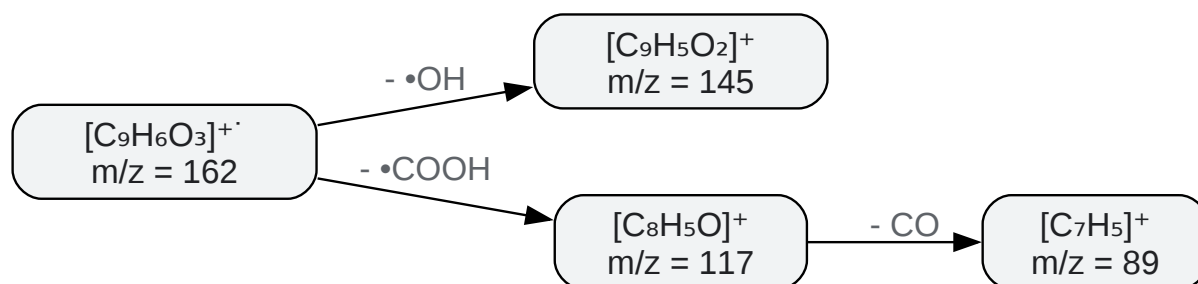
Mass spectrometry of **1-Benzofuran-3-carboxylic acid** would provide information about its molecular weight and fragmentation pattern.

### 2.3.1. Electron Ionization (EI) Mass Spectrum

Based on available GC-MS data, the following key fragments are observed:

m/z	Relative Intensity	Proposed Fragment
162	High	[M] <sup>+</sup> (Molecular Ion)
145	Medium	[M - OH] <sup>+</sup>
117	Medium	[M - COOH] <sup>+</sup>
89	High	[C <sub>7</sub> H <sub>5</sub> ] <sup>+</sup> (Benzofuryl cation after loss of CO)

### 2.3.2. Proposed Fragmentation Pathway



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Caption: Proposed mass fragmentation pathway of **1-Benzofuran-3-carboxylic acid**.

## Experimental Protocols

### NMR Spectroscopy

A sample of **1-Benzofuran-3-carboxylic acid** (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO- $d_6$ , 0.5-0.7 mL) in an NMR tube.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

### IR Spectroscopy

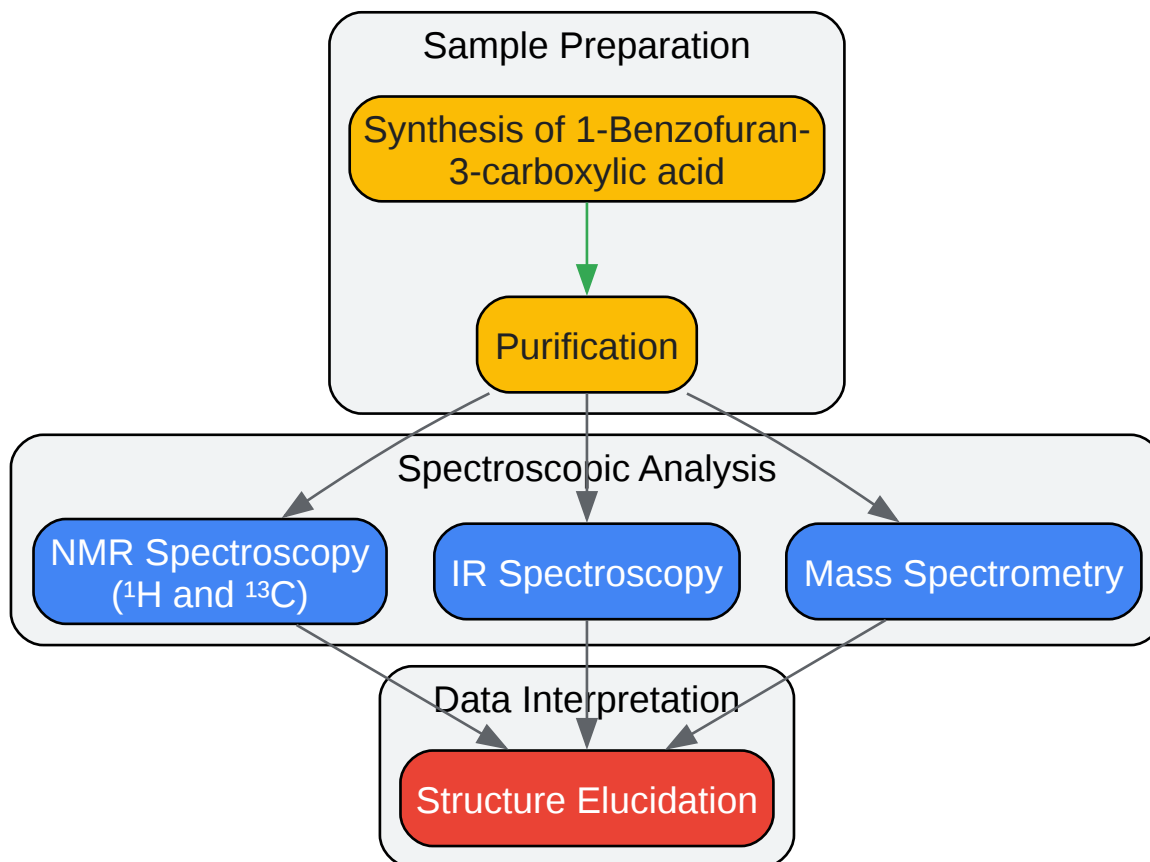
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically scanned over a range of 4000-400  $\text{cm}^{-1}$ .

### Mass Spectrometry

Mass spectral data is acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). The resulting charged fragments are separated based on their mass-to-charge ratio ( $m/z$ ).

## Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of **1-Benzofuran-3-carboxylic acid**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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